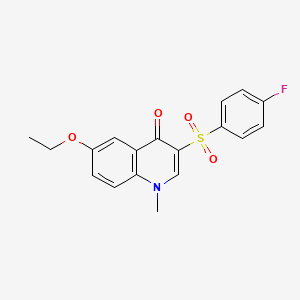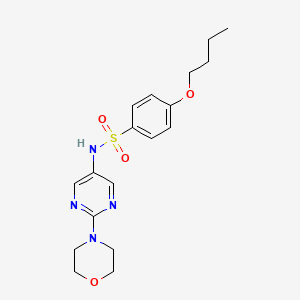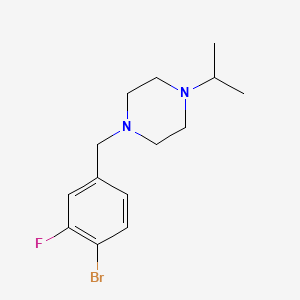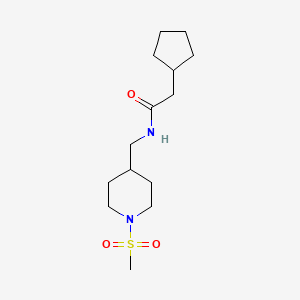
6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H16FNO4S and its molecular weight is 361.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Fluorophore Development
6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one represents a class of compounds with significant applications in chemical synthesis and as potential fluorophores. For instance, research indicates the utility of similar quinolone derivatives in the synthesis of broad-spectrum antibacterial agents effective against resistant organisms like MRSA. The methodology focuses on optimized synthesis routes that are free from chromatographic purification, highlighting the compound's potential in drug development and large-scale production (Hashimoto et al., 2007).
Additionally, quinoline derivatives have been explored for their fluorescence properties. A study on 6-methoxy-4-quinolone, an oxidation product related to quinoline compounds, shows strong fluorescence in aqueous media across a wide pH range. This property is critical for biomedical analysis, where stable and pH-insensitive fluorophores are required. The compound's fluorescence characteristics, including a large Stokes shift and high quantum yield, make it an excellent candidate for fluorescent labeling in analytical chemistry and biological studies (Hirano et al., 2004).
Antioxidant Properties
The exploration of ethoxyquin and its analogs, including compounds structurally related to this compound, reveals potential antioxidant applications. These compounds have been evaluated for their ability to inhibit peroxidation, with some showing efficiency comparable to alpha-tocopherol. This research underscores the role of such quinoline derivatives in developing antioxidants that could mitigate oxidative stress-related diseases (Kumar et al., 2007).
Crystal Engineering and Material Science
The role of fluorine in crystal engineering has been highlighted through the study of fluorine-substituted isoquinolines, closely related to the compound . These studies provide insights into the impact of fluorine on the molecular packing, intermolecular interactions, and overall crystal stability. Such research is pivotal for the development of materials with specific optical, electronic, or structural properties (Choudhury & Row, 2006).
Potential Antitumor Agents
Further research into quinolinone derivatives has identified their potential as antitumor agents. Novel 2-phenylquinolin-4-ones, which share a core structure with this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. These findings open avenues for the development of new anticancer drugs, highlighting the compound's relevance in oncological research (Chou et al., 2010).
Properties
IUPAC Name |
6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMQGWAPDQDYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)


![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)
![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)
![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)


![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

